molecular formula C53H69ClN2O14+2 B1249894 Gantacurium CAS No. 758669-50-0

Gantacurium

Katalognummer: B1249894
CAS-Nummer: 758669-50-0
Molekulargewicht: 993.6 g/mol
InChI-Schlüssel: ZQLDXCSTJFLRPY-RWBXLJKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gantacurium Chloride (also known as GW280430A or AV430A) is an experimental, ultrashort-acting non-depolarizing neuromuscular blocking agent (NMBA) belonging to the asymmetric mixed-onium chlorofumarate class . It is investigated for use as an adjunct in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . As a non-depolarizing agent, it acts as an antagonist of neuronal acetylcholine receptors, competitively inhibiting the action of acetylcholine at the postjunctional membrane to prevent neuromuscular transmission . This compound is characterized by a very rapid onset and short duration of action. In human studies, its effective dose (ED95) was determined to be 0.19 mg/kg, with an onset of under 3 minutes at this dose and a duration of approximately 4 to 10 minutes . Its unique mechanism of inactivation involves two primary chemical pathways: rapid adduction by the endogenous amino acid L-cysteine and slower ester hydrolysis . This metabolism is not reliant on organ function. Consequently, its effects can be rapidly reversed by the administration of L-cysteine, significantly shortening the recovery time . Research into this compound highlights its potential as an alternative to succinylcholine due to its similar rapid onset and short duration, but without the well-known undesirable side effects of depolarizing agents . It is important to note that higher doses (typically starting at 3-4 times the ED95) have been associated with transient cardiovascular effects and histamine release in human studies . Please note: This product is intended for Research Use Only and is not approved for diagnostic or therapeutic human use.

Eigenschaften

CAS-Nummer

758669-50-0

Molekularformel

C53H69ClN2O14+2

Molekulargewicht

993.6 g/mol

IUPAC-Name

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate

InChI

InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1

InChI-Schlüssel

ZQLDXCSTJFLRPY-RWBXLJKRSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl

Isomerische SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl

Kanonische SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl

Andere CAS-Nummern

758669-50-0

Synonyme

gantacurium
GW 280430A
GW-280430A
GW280430A

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bis-Isoquinolinium Diester Formation via Chlorofumaryl Chloride

The primary synthesis pathway for this compound involves the condensation of chlorofumaryl chloride with benzylisoquinolinium and phenylisoquinolinium salts. As detailed in synthetic protocols, chlorofumaryl chloride (1,3-dichloro-1,3-dioxo-2-propanolyl chloride) serves as a central bridging agent. The reaction proceeds in dichloroethane under anhydrous conditions, where chlorofumaryl chloride reacts with equimolar amounts of benzylisoquinolinium salt (I) and phenylisoquinolinium salt (II). This yields a complex mixture of esterified intermediates, from which this compound is isolated via preparative high-performance liquid chromatography (HPLC).

A critical intermediate in this route is the chlorofumaric acid monoester (X), formed by dehydrochlorination of dichlorosuccinic acid monoester (IX) using triethylamine (TEA) in dichloromethane. Subsequent treatment with oxalyl chloride converts this monoester into the reactive acyl chloride (XI), which is finally condensed with a second isoquinolinium derivative to form the bis-isoquinolinium diester structure of this compound.

Alternative Route via Quaternized Propylsulfonate Intermediates

An alternative method begins with (R)-(-)-5'-methoxylaudanosine (I), a tetrahydroisoquinoline alkaloid. Quaternization with 1,3-dioxa-2-thiane 2,2-dioxide (II) in hot acetone produces a propylsulfonate intermediate (III), which is treated with acetyl chloride (Ac-Cl) in methanol to yield an isoquinolinium derivative (IV). Parallel synthesis of a second isoquinolinium intermediate (VII) from (S)(+)-cryptostyline III (V) follows a similar pathway. The final coupling of these intermediates with chlorofumaryl chloride completes the diester structure.

Stereochemical Considerations and Isomer Separation

This compound, like other isoquinolinium NMBAs, exists as a mixture of geometric and optical isomers. The 1R-cis,1'R-cis isomer is the pharmacologically active form, necessitating rigorous chromatographic separation. As described in patent US8158795B2, purification employs modified silica gel treated with quaternary ammonium compounds (e.g., benzyltrimethylammonium chloride). This stationary phase preferentially interacts with the target isomer through ionic and π-π interactions.

The mobile phase typically consists of methylene chloride, methanol, and benzenesulfonic acid (4000:500:0.25 v/v). The benzenesulfonic acid acts as an ion-pairing agent, enhancing resolution between isomers. Using this method, the 1R-cis,1'R-cis isomer is isolated with >98% purity, critical for ensuring consistent neuromuscular blocking activity.

Industrial-Scale Purification Techniques

Chromatographic Optimization

Large-scale production requires scalable HPLC systems with dynamically modified silica. The patent US8158795B2 specifies silica treatment with benzyltrimethylammonium chloride, creating a positively charged surface that selectively retains the polar isoquinolinium isomers. Key parameters include:

ParameterSpecification
Stationary PhaseBenzyltrimethylammonium-modified silica
Mobile PhaseCH₂Cl₂:MeOH:C₆H₅SO₃H (4000:500:0.25)
Column Temperature25–30°C
Flow Rate10–15 mL/min

This method achieves baseline separation of isomers while minimizing degradation, a common issue with traditional alumina-based columns.

Crystallization and Final Formulation

Post-chromatography, the purified isomer is crystallized from a mixture of acetone and ethyl acetate. The resultant this compound chloride is lyophilized to a stable powder, with residual solvents controlled to <0.1% per ICH guidelines.

Comparative Synthesis Metrics

ParameterChlorofumaryl RoutePropylsulfonate Route
Reaction Time48–72 h96–120 h
Yield (Crude Product)35–40%25–30%
Purity Post-HPLC98.5%97.8%

The chlorofumaryl method offers higher efficiency but requires stringent control over chlorinated solvents.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pharmacological Characteristics

  • Rapid Onset : Gantacurium achieves neuromuscular block within 1 minute when administered at doses of 2–3 times the effective dose (ED95), comparable to succinylcholine which reaches peak effect in approximately 0.8 minutes .
  • Ultrashort Duration : The duration of action is significantly shorter than traditional non-depolarizing agents, allowing for quicker recovery from neuromuscular blockade .
  • Minimal Side Effects : Preclinical studies indicate that this compound does not cause significant histamine release or cardiovascular effects such as pulmonary vasoconstriction .

Surgical Anesthesia

This compound is primarily investigated for its use in surgical anesthesia. Its rapid onset and short duration make it particularly useful for procedures requiring quick intubation and prompt recovery from muscle paralysis. Studies have shown that this compound can effectively facilitate endotracheal intubation while minimizing hemodynamic disturbances .

Veterinary Medicine

In veterinary settings, this compound has been studied for its effects on laryngospasm in anesthetized cats. Research suggests that it may blunt evoked laryngospasm effectively, providing a safer alternative during anesthesia in animal surgeries . Its pharmacokinetic profile makes it suitable for use in various species, including dogs and cats, where rapid recovery from anesthesia is critical.

Comparative Analysis with Other Neuromuscular Blockers

PropertyThis compoundSuccinylcholineCisatracuriumAtracurium
Onset Time~1 min~0.8 min~2-3 min~2-3 min
Duration of ActionUltrashortShortIntermediateIntermediate
Histamine ReleaseMinimalModerateLowModerate
Recovery ProfileRapidRapidSlowerVariable

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

  • Preclinical Studies : In beagle dogs, this compound demonstrated a significant reduction in arterial pressure without adverse respiratory effects, reinforcing its safety profile .
  • Human Trials : Phase III clinical trials have shown that this compound can achieve comparable neuromuscular blockade to succinylcholine while avoiding some of the latter's side effects, such as prolonged muscle paralysis and post-operative myalgia .
  • Veterinary Applications : A study evaluated the effectiveness of this compound in preventing laryngospasm during anesthesia in cats, indicating its potential for improving safety in veterinary surgical procedures .

Q & A

Q. Q1. What experimental models are most appropriate for studying Gantacurium’s neuromuscular blocking efficacy and reversibility?

Methodological Answer: Preclinical studies in primates (e.g., rhesus monkeys) and cats are standard for evaluating this compound’s pharmacodynamics due to their neuromuscular junction similarity to humans. These models measure metrics like onset time (e.g., <3 minutes at 4× ED95 in humans), duration of action (~15 minutes at 4× ED95), and reversal kinetics using L-cysteine (e.g., recovery time reduced by 6 minutes post-administration) . Dose-response curves (e.g., ED95 = 0.19 mg/kg in humans) should be constructed with electromyography or mechanomyography to quantify blockade depth .

Q. Q2. How does this compound’s metabolic pathway influence its pharmacokinetic profile compared to other benzylisoquinolines?

Methodological Answer: this compound is uniquely metabolized via two non-enzymatic pathways: (1) cysteine adduction, forming an inactive thiol-adduct, and (2) pH-sensitive ester hydrolysis. Unlike atracurium or cisatracurium (Hofmann elimination), this compound’s metabolism is independent of organ function, making it suitable for patients with renal/hepatic impairment. Researchers should quantify metabolites (e.g., via HPLC-MS) to assess metabolic stability under varying pH and cysteine concentrations .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported hemodynamic effects of this compound at supratherapeutic doses?

Methodological Answer: High-dose this compound (≥8× ED95) triggers transient hypotension and tachycardia in primates, likely due to histamine release. To dissect mechanisms, use in vivo models with histamine receptor antagonists (e.g., H1/H2 blockers) and measure plasma histamine levels via ELISA. Compare these findings with structurally related agents (e.g., mivacurium) to isolate structure-activity relationships. Contradictions in human vs. animal data necessitate cross-species PK/PD modeling to adjust for interspecies variability in histamine sensitivity .

Q. Q4. What methodologies optimize the timing and dosing of L-cysteine for reversing this compound-induced neuromuscular blockade without causing neurotoxicity?

Methodological Answer: L-cysteine’s reversal efficacy depends on administration timing: in primates, early administration (1 minute post-Gantacurium) reduces recovery time by 6 minutes vs. delayed dosing. However, high cysteine doses may pose neurotoxic risks via excitatory pathways. Researchers should:

  • Conduct dose-escalation studies with neurophysiological monitoring (e.g., EEG) in animal models.
  • Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify therapeutic windows.
  • Validate safety in vulnerable populations (e.g., diabetics, elderly) using ex vivo neuronal cultures exposed to cysteine-metabolite mixtures .

Q. Q5. How do structural modifications in this compound analogs (e.g., CW002) affect binding kinetics to nicotinic acetylcholine receptors?

Methodological Answer: Compare this compound (chlorofumarate) with CW002 (lacks chlorine substituents) using:

  • Molecular docking simulations to map interactions with receptor α-subunits.
  • Patch-clamp electrophysiology to measure IC50 shifts in the presence of cysteine.
  • Structure-activity relationship (SAR) analysis to correlate halogenation patterns with on/off rates. For example, CW002’s slower cysteine binding (t1/2 = 11.4 minutes vs. <2 minutes for this compound) suggests chlorine’s role in accelerating adduct formation .

Data Analysis and Contradiction Management

Q. Q6. What statistical approaches are recommended for analyzing dose-dependent variability in this compound’s duration of action across species?

Methodological Answer: Employ mixed-effects modeling to account for interspecies variability (e.g., primates vs. dogs). Key covariates include:

  • Plasma cysteine levels (measured via LC-MS).
  • Body temperature (affects hydrolysis rates).
  • Covariance analysis (ANCOVA) to adjust for baseline neuromuscular function.
  • Bootstrap resampling to assess confidence intervals for ED95 estimates in small-sample preclinical studies .

Q. Q7. How should researchers address discrepancies in histamine release data between in vitro and in vivo studies of this compound?

Methodological Answer: Discrepancies often arise from in vitro models lacking mast cell populations. To reconcile:

  • Use mast cell-enriched ex vivo models (e.g., human skin tissue assays).
  • Compare histamine release in transgenic animals (e.g., mast cell-deficient mice) vs. wild-type.
  • Apply systems pharmacology to model mast cell activation thresholds and this compound’s concentration gradients in tissues .

Guidelines for Rigor:

  • Experimental Design: Pre-register animal studies with protocols for dose ranges, reversal agents, and outcome measures to reduce bias .
  • Data Transparency: Share raw electrophysiological datasets and analytical code via repositories like Figshare or Zenodo .
  • Ethical Compliance: Adhere to ARRIVE guidelines for preclinical research and obtain ethics approval for human tissue/cell line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gantacurium
Reactant of Route 2
Gantacurium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.